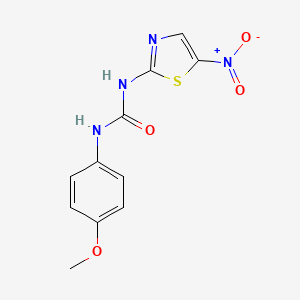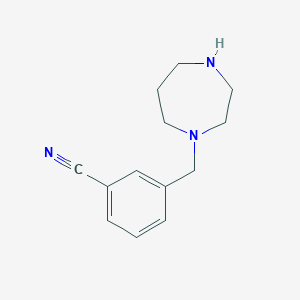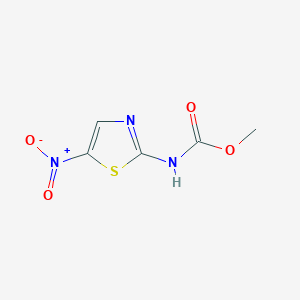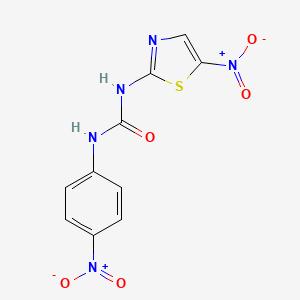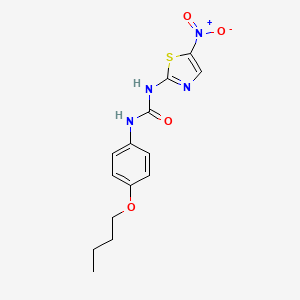
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea (BTNU) is an organic compound with a broad range of applications in the scientific research field. It is a synthetic derivative of thiazole and is used as a reagent in various laboratory experiments. BTNU has been found to be useful in the synthesis of several compounds, and has also been studied for its potential biological effects.
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be useful in the synthesis of several compounds, including 1,3-diaryl-4-thiazolyl ureas and 1,3-diaryl-4-thiazolyl thioureas. It has also been used as a reagent in the synthesis of various heterocyclic compounds. In addition, 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been studied for its potential biological effects, including its ability to inhibit the growth of certain bacteria and fungi.
Wirkmechanismus
The exact mechanism of action of 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is not yet fully understood. However, it is believed that the compound binds to the active site of certain enzymes and inhibits their activity, resulting in the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective against a wide range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective against certain protozoans, such as Trypanosoma cruzi and Leishmania donovani.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has several advantages for laboratory experiments, including its low toxicity, low cost, and ease of synthesis. However, it is important to note that 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is not effective against all types of bacteria and fungi. In addition, the compound is not stable in the presence of light or air and should be stored in a dark, airtight container.
Zukünftige Richtungen
The potential applications of 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea are still being explored. Possible future directions include the development of new derivatives of 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea with improved efficacy and stability, as well as the exploration of its potential use in the synthesis of other compounds. In addition, further research is needed to understand the exact mechanism of action of 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea and to identify new targets for its biological effects.
Synthesemethoden
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is a derivative of thiazole and can be synthesized by the condensation of 4-butoxybenzaldehyde and 5-nitrothiazole-2-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 70°C for 4 hours. The reaction yields a white solid, which can be purified by recrystallization from ethyl acetate.
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-2-3-8-22-11-6-4-10(5-7-11)16-13(19)17-14-15-9-12(23-14)18(20)21/h4-7,9H,2-3,8H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEHBYDXJNEKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

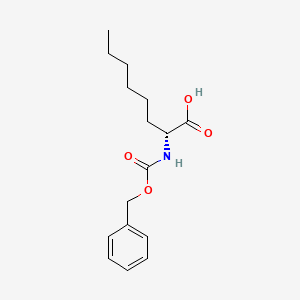
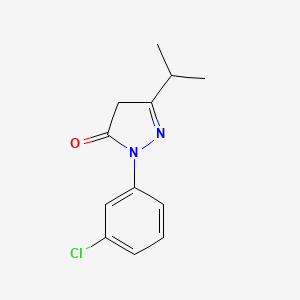


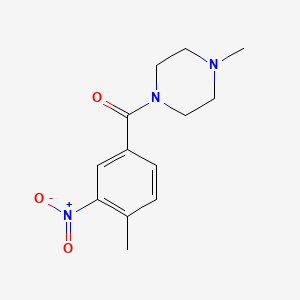

![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

